molecular formula C12H11N5S2 B5876492 4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine

4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B5876492
M. Wt: 289.4 g/mol
InChI Key: TXTUDXNTPIORFT-UHFFFAOYSA-N
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Description

4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MPT0G211, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of compounds known as thiazole derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds

4'-methyl-N2-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been utilized in the synthesis of unusual fused tetraheterocyclic compounds. These compounds consist of a thiopyran, thiophene, pyridine, and imidazole or pyrimidine core, synthesized through a catalyst-free, one-pot, two-component domino reaction, forming up to five new bonds with water as the only by-product (Liang et al., 2006).

High Glass Transition and Thermal Stability

This compound has been used to prepare novel polyimides, demonstrating high glass transition temperatures and thermal stability. The polyimides derived from the diamine with various aromatic tetracarboxylic dianhydrides exhibit good solubility, mechanical properties, and thermal stability, making them valuable in high-performance applications (Wang et al., 2008).

High Transparent Polyimides

In research focused on structure-property relationships, 4'-methyl-N2-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been involved in synthesizing high transparent polyimides containing pyridine and biphenyl units. These polymers have been thoroughly studied for their solubility, thermal and mechanical properties, optical properties, and crystallinity (Guan et al., 2015).

Electrochemical and Electrochromic Properties

The compound has been synthesized and used in the preparation of poly(pyridine−imide) with pendent pyrene groups. These materials show good thermal stability, high dielectric constant, and can be cast into films with high tensile strength. They have been studied for their optical, electrochemical, and electrochromic properties, contributing to advancements in materials science (Liaw et al., 2007).

Novel Heterocyclic Polyimides

The compound has been incorporated into the synthesis of novel heterocyclic poly(pyridine-imide)s with unsymmetric carbazole substituent and noncoplanar structure. These polymers exhibit high thermal, mechanical properties, and optical transparency. Their electrochemical and electrochromic properties have also been explored, highlighting the compound's role in developing innovative materials (Huang et al., 2015).

properties

IUPAC Name

4-methyl-5-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)9-6-18-12(17-9)16-8-3-2-4-14-5-8/h2-6H,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTUDXNTPIORFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-N*2*-pyridin-3-yl-[4,5']bithiazolyl-2,2'-diamine

Synthesis routes and methods

Procedure details

N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide (0.9 g) is refluxed in a mixture of ethanol (30 ml) and concentrated hydrochloric acid (3 ml) for 18 hours then additional hydrochloric acid is added (1.5 ml). After a further 24 hours at reflux the reaction mixture is cooled and the pH adjusted to 8-9 by the addition of 5% aqueous NaHCO3. The title compound is collected by filtration, washed with water and dried to give a light brown solid.
Name
N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Reactant of Route 6
4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine

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